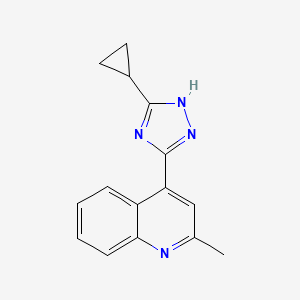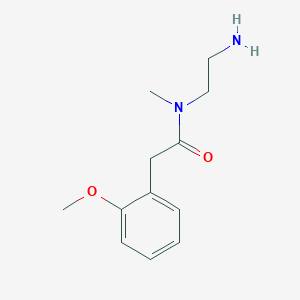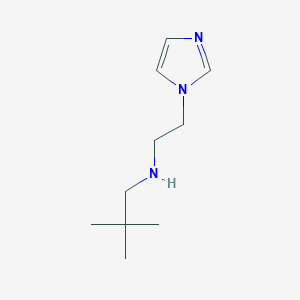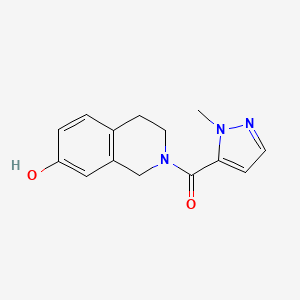![molecular formula C12H17N3O3 B7587760 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid (PPPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By blocking COX-2 activity, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid reduces inflammation and pain in the affected tissues.
Biochemical and Physiological Effects
Studies have shown that 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the body. It also decreases the production of prostaglandins, which are known to play a role in the development of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in lab experiments is its high potency and selectivity towards COX-2 inhibition. This makes it an ideal candidate for studying the role of COX-2 in various disease models. However, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid's low solubility in water can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to have neuroprotective effects in animal models, and further research in this area could lead to the development of new treatments for these conditions. Additionally, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid's anti-inflammatory properties make it a promising candidate for the treatment of inflammatory bowel disease and other gastrointestinal disorders. Further studies are needed to fully understand the potential therapeutic applications of 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid.
In conclusion, 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is a promising compound with potential applications in the field of medicine. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can be synthesized through a multi-step process involving the reaction of 3-pyrazol-1-ylpropanoic acid with pyrrolidine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain 2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in its pure form.
Wissenschaftliche Forschungsanwendungen
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of conditions such as rheumatoid arthritis and chronic pain.
Eigenschaften
IUPAC Name |
2-[1-(3-pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(4-8-14-6-2-5-13-14)15-7-1-3-10(15)9-12(17)18/h2,5-6,10H,1,3-4,7-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMKSCRTBIEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN2C=CC=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)


![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)